molecular formula C7H15NO3S B8583683 2-Cyclopentylethyl sulfamate

2-Cyclopentylethyl sulfamate

Cat. No. B8583683
M. Wt: 193.27 g/mol
InChI Key: KSCMLEGGFSVCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486992B2

Procedure details

To chlorosulfonyl isocyanate (275 mL, 3.15 mol) at 0° C. was added formic acid (119 mL, 3.15 mol), dropwise. The resulting solid was allowed to stir at 0° C. for a further 20 minutes. The residue was diluted with dichloromethane (875 mL) and warmed to room temperature for one hour. The reaction mixture was cooled in an ice/salt bath and a solution of 2-cyclopentyl ethanol (240 g, 2.1 mol) in pyridine (255 mL, 3.15 mol) and dichloromethane (2.1 L) was added, keeping the temperature below 7° C. After 2 hours, the reaction was concentrated in vacuo, diluted with ethyl acetate, washed with saturated sodium bicarbonate solution and brine. The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to give a colourless oil. The residue was purified by column chromatography on silica gel, eluting with 90:10 to 50:50 heptane:ethyl acetate, to afford the title compound as a colourless oil in 95% yield (276 g).
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
119 mL
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
255 mL
Type
reactant
Reaction Step Two
Quantity
2.1 L
Type
solvent
Reaction Step Two
Quantity
875 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
Cl[S:2]([N:5]=C=O)(=[O:4])=[O:3].C(O)=O.[CH:11]1([CH2:16][CH2:17][OH:18])[CH2:15][CH2:14][CH2:13][CH2:12]1.N1C=CC=CC=1>ClCCl>[CH:11]1([CH2:16][CH2:17][O:18][S:2](=[O:3])(=[O:4])[NH2:5])[CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
275 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
119 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
240 g
Type
reactant
Smiles
C1(CCCC1)CCO
Name
Quantity
255 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.1 L
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
875 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for a further 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice/salt bath
CUSTOM
Type
CUSTOM
Details
the temperature below 7° C
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colourless oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 90:10 to 50:50 heptane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(CCCC1)CCOS(N)(=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.